molecular formula C15H13N3O5 B13377015 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B13377015
M. Wt: 315.28 g/mol
InChI Key: URLFHJOBBUULOA-CXUHLZMHSA-N
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Description

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a nitro group, and a dihydroxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation of 2,4-dihydroxyacetophenone with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of sulfuric acid. The mixture is refluxed for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its antioxidant properties are attributed to the presence of dihydroxyphenyl groups, which can scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-9(13-7-6-12(19)8-14(13)20)16-17-15(21)10-2-4-11(5-3-10)18(22)23/h2-8,19-20H,1H3,(H,17,21)/b16-9+

InChI Key

URLFHJOBBUULOA-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)O

Origin of Product

United States

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